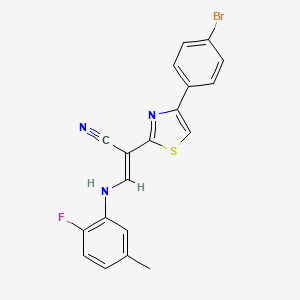

![molecular formula C14H11BrN2O B2468924 5-bromo-1-(2-methoxyphenyl)-1H-benzo[d]imidazole CAS No. 1807726-90-4](/img/structure/B2468924.png)

5-bromo-1-(2-methoxyphenyl)-1H-benzo[d]imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-bromo-1-(2-methoxyphenyl)-1H-benzo[d]imidazole” is a chemical compound with the molecular weight of 267.13 . It is a derivative of imidazole, a heterocyclic compound .

Synthesis Analysis

The synthesis of imidazoles has been a topic of interest in recent research . Various methods have been developed for the regiocontrolled synthesis of substituted imidazoles, which are key components in functional molecules used in a variety of applications .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H11BrN2O/c1-8-13-7-11(12)14(8)9-5-3-4-6-10(9)15-2/h3-7H,1-2H3 .Scientific Research Applications

Corrosion Inhibition

A study by Prashanth et al. (2021) investigated the effectiveness of imidazole derivatives, including 5-bromo-1-(2-methoxyphenyl)-1H-benzo[d]imidazole, in inhibiting corrosion. They discovered that these compounds exhibited significant corrosion inhibition efficiency, suggesting their potential use in protecting metals from corrosive environments.

Nonlinear Optical Properties

Research by Ahmad et al. (2018) focused on the nonlinear optical properties of novel imidazole derivatives, including this compound. Their findings highlighted the potential use of these compounds in optoelectronic and photonic applications due to their significant nonlinear optical responses.

Diversity-Oriented Synthesis

A study by Chanda et al. (2012) explored a diversity-oriented synthetic approach for benzimidazole derivatives. The this compound was synthesized as part of a diverse library, suggesting its utility in drug discovery programs.

Antimicrobial Activity

Reddy and Reddy (2010) conducted a study on the synthesis and evaluation of novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines, which included the compound . They discovered that these compounds exhibited significant antibacterial and antifungal activities against various clinical isolates, highlighting their potential as antimicrobial agents (Reddy & Reddy, 2010).

Tuberculostatic Activity

Gobis et al. (2015) synthesized and evaluated a series of 1H-benzo[d]imidazole derivatives for their tuberculostatic activity. They found that certain derivatives, including 5-bromo-2-(2-cyclohexylethyl)-1H-benzo[d]imidazole, showed excellent activity against Mycobacterium tuberculosis strains (Gobis et al., 2015).

Antidepressant Activity

Khaliullin et al. (2017) synthesized derivatives of 2-bromo-1-(thietan-3-yl) imidazole-4,5-dicarboxylic acid, which exhibited significant antidepressant activities in animal models. This indicates the potential of similar bromo-imidazole derivatives in the development of antidepressant drugs (Khaliullin et al., 2017).

Safety and Hazards

Mechanism of Action

Target of Action

Benzimidazole derivatives have been reported to exhibit diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .

Mode of Action

Benzimidazole derivatives are known to interact with their targets in various ways, depending on the specific derivative and target . For instance, some benzimidazoles can inhibit enzymes, interact with receptors, or interfere with cellular processes.

Biochemical Pathways

Benzimidazole derivatives are known to affect various biochemical pathways, depending on their specific targets .

Result of Action

Benzimidazole derivatives have been reported to exhibit various effects at the molecular and cellular levels, such as inhibiting cell proliferation, inducing apoptosis, and modulating immune responses .

Properties

IUPAC Name |

5-bromo-1-(2-methoxyphenyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O/c1-18-14-5-3-2-4-13(14)17-9-16-11-8-10(15)6-7-12(11)17/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYMNAAMIFKRGSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C=NC3=C2C=CC(=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2468851.png)

![N-(2,4-dimethylphenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2468852.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2468853.png)

![1-methyl-2-oxo-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2468856.png)

![Ethyl (5-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2468861.png)